molecular formula C9H10Br2O B2687874 1,2-Bis(bromomethyl)-4-methoxybenzene CAS No. 36132-96-4

1,2-Bis(bromomethyl)-4-methoxybenzene

Cat. No.: B2687874
CAS No.: 36132-96-4
M. Wt: 293.986
InChI Key: PCVGSVPBMIEQQK-UHFFFAOYSA-N
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Description

1,2-Bis(bromomethyl)-4-methoxybenzene is an organic compound with the molecular formula C9H10Br2O. It is a derivative of benzene, where two bromomethyl groups are attached to the 1 and 2 positions, and a methoxy group is attached to the 4 position. This compound is known for its reactivity due to the presence of bromine atoms, making it useful in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(bromomethyl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 4-methoxytoluene (p-anisaldehyde) using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(bromomethyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include 1,2-bis(hydroxymethyl)-4-methoxybenzene, 1,2-bis(aminomethyl)-4-methoxybenzene, and 1,2-bis(thiomethyl)-4-methoxybenzene.

    Oxidation: Products include 1,2-bis(bromomethyl)-4-methoxybenzaldehyde and 1,2-bis(bromomethyl)-4-methoxybenzoic acid.

    Reduction: Products include 1,2-dimethyl-4-methoxybenzene.

Scientific Research Applications

Chemistry

1,2-Bis(bromomethyl)-4-methoxybenzene serves as an intermediate in the synthesis of complex organic molecules. Its high reactivity due to the presence of bromomethyl groups allows it to participate in various chemical reactions, including:

  • Synthesis of Pharmaceuticals : It is utilized in the development of drugs by acting as a building block for more complex structures.
  • Agrochemicals : The compound is involved in creating pesticides and herbicides that benefit agricultural practices.

Biology

In biological research, this compound has been studied for its interactions with enzymes and proteins:

  • Enzyme Inhibition : The ability of this compound to form covalent bonds with biological molecules makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
  • Antimicrobial Activity : Research indicates that it exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) reported as follows:
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Streptococcus pneumoniae16 µg/mL
Escherichia coli64 µg/mL

This antimicrobial action is believed to involve disruption of bacterial cell membrane integrity .

Medicine

The compound is being investigated for potential therapeutic applications:

  • Drug Development : Its reactivity allows for the design of anticancer and antimicrobial agents. Studies have suggested that derivatives of this compound may inhibit specific cancer cell lines or bacterial growth effectively.
  • Mechanism of Action : The electrophilic nature of the bromomethyl groups facilitates covalent modifications of target proteins, which can lead to altered biological functions that are useful in drug design.

Industry

In industrial applications, this compound is used in:

  • Polymer Production : It plays a role in synthesizing polymers and resins that possess unique properties suitable for various applications.
  • Material Science : The compound's ability to form complex structures makes it valuable for developing advanced materials with specific characteristics.

Mechanism of Action

The mechanism of action of 1,2-Bis(bromomethyl)-4-methoxybenzene involves its reactivity towards nucleophiles. The bromomethyl groups are highly electrophilic, allowing the compound to form covalent bonds with nucleophilic sites on proteins, enzymes, and other biological molecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, making it useful in biochemical studies and drug design.

Comparison with Similar Compounds

1,2-Bis(bromomethyl)-4-methoxybenzene can be compared with other similar compounds, such as:

    1,2-Bis(bromomethyl)benzene: Lacks the methoxy group, making it less reactive towards certain nucleophiles.

    1,4-Bis(bromomethyl)-2-methoxybenzene: The bromomethyl groups are positioned differently, affecting its reactivity and applications.

    1,2-Bis(chloromethyl)-4-methoxybenzene: Chlorine atoms replace bromine, resulting in different reactivity and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry.

Biological Activity

1,2-Bis(bromomethyl)-4-methoxybenzene (CAS No. 36132-96-4) is an organobromine compound that has garnered attention for its potential biological activities. This compound's structure, featuring bromomethyl and methoxy substituents, suggests it may interact with biological systems in various ways. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by:

  • Molecular Formula : C10H10Br2O
  • Molecular Weight : 305.00 g/mol
  • Appearance : Typically exists as a white to pale yellow solid.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study by demonstrated that this compound effectively inhibits the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell membrane integrity.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Streptococcus pneumoniae16 µg/mL
Escherichia coli64 µg/mL

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. For instance, tests on human leukemia cells revealed an IC50 value of approximately 25 µM, indicating significant anti-proliferative activity . The compound's mechanism of action may involve apoptosis induction through the activation of caspase pathways.

The biological activity of this compound is believed to stem from its ability to form reactive intermediates that can interact with cellular macromolecules. This reactivity can lead to:

  • DNA Damage : Inducing strand breaks and modifying bases.
  • Protein Modification : Altering enzyme activity and disrupting metabolic pathways.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various brominated compounds, including this compound. The researchers found that it significantly reduced bacterial load in infected mice models when administered at doses of 5 mg/kg body weight. The reduction in infection was attributed to both direct antimicrobial action and modulation of the host immune response .

Cytotoxicity Assessment in Cancer Cells

Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that treatment led to increased levels of reactive oxygen species (ROS) and subsequent cell death via apoptosis. Flow cytometry analysis confirmed a significant increase in annexin V-positive cells after treatment with the compound .

Properties

IUPAC Name

1,2-bis(bromomethyl)-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVGSVPBMIEQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CBr)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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